
methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride
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Overview
Description
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with methyl 2-amino-3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-amino-1-methyl-1H-pyrazole
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-4-methyl-2-phenyl-4,5-dihydrooxazole
- (2-[4-methylpyrazol-1-yl]phenyl)platinum(II)
Uniqueness
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the amino and ester functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Biological Activity
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₃Cl₂N₃O₂
- Molecular Weight : 220.11 g/mol
- CAS Number : 1235242-43-1
The compound features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties. The presence of the amino group enhances its potential as a bioactive agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that the compound inhibits the proliferation of breast cancer cells (MCF-7) with an IC₅₀ value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity. In a study assessing its effects against Gram-positive and Gram-negative bacteria, it exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, showing promise as a potential antimicrobial agent . This activity is attributed to the structural features of the pyrazole moiety, which enhances membrane permeability.
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines in vitro. Specifically, it has been shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated critical insights into how modifications of the pyrazole ring and side chains influence biological activity:
Modification | Effect on Activity |
---|---|
Substitution at position 4 | Increases anticancer potency due to enhanced receptor binding |
Amino group addition | Enhances solubility and bioavailability |
Alkyl chain length | Modulates lipophilicity, affecting membrane permeability |
These findings suggest that careful structural modifications can optimize the pharmacological profile of this compound.
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving the administration of this compound in mice bearing xenograft tumors demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction through caspase activation pathways . -
Case Study on Anti-inflammatory Mechanism :
In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a notable decrease in paw edema and inflammatory markers, supporting its role as an anti-inflammatory agent .
Properties
IUPAC Name |
methyl 2-amino-3-(4-methylpyrazol-1-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-6-3-10-11(4-6)5-7(9)8(12)13-2;;/h3-4,7H,5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNSLJLDGYIWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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